3-Tosyltetrahydrofuran
Description
3-Tosyltetrahydrofuran (C₁₁H₁₄O₃S, molecular weight: 226.29 g/mol) is a tetrahydrofuran (THF) derivative substituted with a tosyl (-SO₂C₆H₄CH₃) group at the 3-position. The tosyl group, a strong electron-withdrawing moiety, enhances the compound’s utility as an intermediate in organic synthesis, particularly in substitution reactions where it acts as a leaving group. Its synthesis often involves functionalization of THF via sulfonylation reactions under controlled conditions .
Key applications include its role in synthesizing complex heterocycles and phosphazene-based compounds. For example, 3-Tosyltetrahydrofuran has been employed in reactions with carbazolyldiamines to yield dispirophosphazenes, highlighting its versatility in coordination chemistry and catalysis .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-9-2-4-10(5-3-9)15(12,13)11-6-7-14-8-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOCCBCGJYSBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
3-Tosyltetrahydrofuran can be synthesized through several methods. One common synthetic route involves the tosylation of tetrahydrofuran derivatives. The reaction typically uses p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity and yield of the product .
Industrial production methods for 3-Tosyltetrahydrofuran may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3-Tosyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group is a good leaving group, making 3-Tosyltetrahydrofuran suitable for nucleophilic substitution reactions. Common reagents include nucleophiles like sodium azide or potassium cyanide, leading to the formation of azido or cyano derivatives.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield tetrahydrofuran derivatives without the tosyl group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize 3-Tosyltetrahydrofuran to produce sulfonic acid derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 3-azidotetrahydrofuran, while reduction with LiAlH4 produces tetrahydrofuran .
Scientific Research Applications
3-Tosyltetrahydrofuran has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Drug Discovery: The compound is used in the development of new drugs due to its ability to undergo diverse chemical transformations.
Polymer Chemistry: It is employed in the synthesis of polymers and copolymers with specific properties for industrial applications.
In medicinal chemistry, 3-Tosyltetrahydrofuran derivatives have shown potential as antibacterial and antiviral agents. Their ability to interact with biological targets makes them valuable in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-Tosyltetrahydrofuran involves its ability to act as a versatile intermediate in chemical reactions. The tosyl group enhances the reactivity of the compound, allowing it to participate in various nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
Comparison with Similar Tetrahydrofuran Derivatives
Structural and Functional Differences
The table below compares 3-Tosyltetrahydrofuran with four structurally analogous THF derivatives:
Biological Activity
3-Tosyltetrahydrofuran is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and biological activities. This article explores its biological activity, including enzyme interactions, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
3-Tosyltetrahydrofuran is characterized by a tetrahydrofuran ring substituted with a tosyl group, which enhances its reactivity. The molecular formula is , with a molecular weight of approximately 197.26 g/mol. The presence of the tosyl group contributes to its potential as a leaving group in various chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
The biological activity of 3-tosyltetrahydrofuran has been investigated in several contexts:
- Enzyme Interactions : Research indicates that 3-tosyltetrahydrofuran can act as a substrate for specific enzymes, influencing metabolic pathways. It has been shown to participate in enzyme-catalyzed reactions that may lead to the formation of active metabolites involved in cellular signaling and regulation .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of 3-tosyltetrahydrofuran may exhibit antimicrobial activity. For instance, certain modifications of the compound have been tested against various bacterial strains, demonstrating promising results .
- Potential Anticancer Activity : There is emerging evidence that compounds related to 3-tosyltetrahydrofuran may possess anticancer properties. Some studies have focused on its ability to inhibit specific cancer cell lines, suggesting a mechanism involving apoptosis or cell cycle arrest .
Case Studies
Several case studies highlight the practical applications and effectiveness of 3-tosyltetrahydrofuran in biological systems:
- Case Study on Antimicrobial Activity : A study evaluated the efficacy of 3-tosyltetrahydrofuran derivatives against Staphylococcus aureus. The results indicated that specific derivatives showed significant inhibition zones compared to control groups, suggesting their potential as new antimicrobial agents .
- Case Study on Enzyme Mechanisms : In an investigation into enzyme mechanisms, researchers utilized 3-tosyltetrahydrofuran as a model substrate to study the kinetics of enzyme-catalyzed reactions. The findings revealed that the compound's structure influenced the reaction rates and product formation, providing insights into its role in biochemical pathways .
Comparative Analysis
To better understand the unique properties of 3-tosyltetrahydrofuran, a comparison with related compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 4-Tosyltetrahydrofuran | C₉H₁₀O₂S | Lacks substituents on the tetrahydrofuran ring | Limited biological activity |
| Benzylidene-4-tosyltetrahydrofuran | C₁₄H₁₄O₂S | Contains a benzylidene group | Noted for antimicrobial properties |
| Hydroxymethyl tetrahydrofuran | C₅H₁₀O₃ | Hydroxymethyl substitution at position 5 | Potential anticancer effects |
This table illustrates how 3-tosyltetrahydrofuran stands out due to its specific functional groups and structural characteristics that enhance its biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
